Diguanosine-5'-triphosphate

Descripción general

Descripción

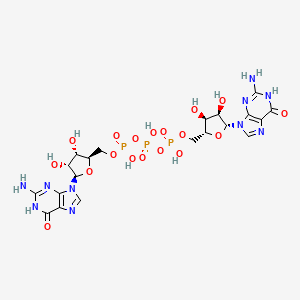

Diguanosine-5’-Triphosphate is a dinucleoside triphosphate, a type of nucleotide where two guanosine molecules are connected via a triphosphate bridge. This compound plays a crucial role in various biological processes, particularly in the synthesis of RNA during transcription. It is also known for its involvement in viral replication and other cellular mechanisms .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, Diguanosine-5’-Triphosphate is used as a model compound to study nucleotide interactions and the mechanisms of nucleotide polymerization. It is also employed in the synthesis of modified nucleotides for various applications .

Biology

In biological research, Diguanosine-5’-Triphosphate is crucial for studying RNA synthesis and function. It serves as a substrate for RNA polymerases and is involved in the regulation of gene expression .

Medicine

In medicine, this compound is explored for its potential antiviral properties. It can inhibit viral replication by interfering with the synthesis of viral RNA, making it a candidate for antiviral drug development .

Industry

Industrially, Diguanosine-5’-Triphosphate is used in the production of RNA-based therapeutics and diagnostics. Its role in RNA synthesis makes it valuable for the development of RNA vaccines and other RNA-based technologies .

Mecanismo De Acción

Diguanosine-5’-Triphosphate exerts its effects primarily through its role in RNA synthesis. It acts as a substrate for RNA polymerases, facilitating the addition of guanosine residues to the growing RNA chain. This process is essential for the transcription of genetic information from DNA to RNA .

At the molecular level, Diguanosine-5’-Triphosphate interacts with the active site of RNA polymerases, where it undergoes a series of conformational changes that enable the formation of phosphodiester bonds between nucleotides. This interaction is crucial for the elongation of the RNA strand .

Safety and Hazards

Direcciones Futuras

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Diguanosine-5’-Triphosphate typically involves the coupling of two guanosine monophosphate molecules through a triphosphate linkage. This process can be achieved using chemical or enzymatic methods. One common chemical method involves the use of phosphoramidite chemistry, where guanosine derivatives are activated and then coupled in the presence of a condensing agent such as tetrazole .

Industrial Production Methods

Industrial production of Diguanosine-5’-Triphosphate often employs large-scale enzymatic synthesis due to its efficiency and specificity. Enzymes such as nucleoside diphosphate kinases are used to catalyze the transfer of phosphate groups, facilitating the formation of the triphosphate linkage. This method is preferred for its high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Diguanosine-5’-Triphosphate can undergo various chemical reactions, including:

Hydrolysis: The triphosphate linkage can be hydrolyzed to yield guanosine diphosphate and inorganic phosphate.

Oxidation and Reduction: While the guanosine moieties can undergo oxidation and reduction, these reactions are less common in biological contexts.

Substitution: The phosphate groups can be substituted with other nucleotides or chemical groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed in aqueous solutions with acidic or basic conditions.

Oxidation: Can be achieved using oxidizing agents like potassium permanganate.

Substitution: Requires nucleophilic reagents and often a catalyst to facilitate the reaction.

Major Products

Hydrolysis: Guanosine diphosphate and inorganic phosphate.

Substitution: Various modified nucleotides depending on the substituent used.

Comparación Con Compuestos Similares

Similar Compounds

Guanosine-5’-Triphosphate: A single guanosine molecule with a triphosphate group, involved in similar biological processes but lacks the dinucleoside structure.

Adenosine-5’-Triphosphate: Another nucleotide triphosphate, primarily involved in energy transfer rather than RNA synthesis.

Cytidine-5’-Triphosphate: Similar in structure but contains cytidine instead of guanosine, involved in DNA and RNA synthesis.

Uniqueness

Diguanosine-5’-Triphosphate is unique due to its dinucleoside structure, which allows it to participate in specific biological processes that single nucleotides cannot. Its ability to act as a substrate for RNA polymerases and its involvement in viral replication highlight its distinct functional roles .

Propiedades

IUPAC Name |

bis[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N10O18P3/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-11(33)9(31)5(45-17)1-43-49(37,38)47-51(41,42)48-50(39,40)44-2-6-10(32)12(34)18(46-6)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H3,21,25,27,35)(H3,22,26,28,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXYAFFKOSNMEB-MHARETSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N10O18P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701155588 | |

| Record name | Guanosine 5′-(tetrahydrogen triphosphate), P′′→5′-ester with guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701155588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

788.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diguanosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

6674-45-9 | |

| Record name | Guanosine 5′-(tetrahydrogen triphosphate), P′′→5′-ester with guanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6674-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diguanosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006674459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine 5′-(tetrahydrogen triphosphate), P′′→5′-ester with guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701155588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diguanosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester](/img/structure/B1140756.png)

![O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B1140763.png)

![5-Chloro-2-methoxy-N-[2-[4-(phosphonooxy)phenyl]ethyl]benzamide](/img/structure/B1140769.png)